molecular formula C11H8ClNO5 B1419272 3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid CAS No. 1049157-75-6

3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid

Cat. No. B1419272
CAS RN: 1049157-75-6
M. Wt: 269.64 g/mol
InChI Key: KVMFXHRQSIDONN-ONEGZZNKSA-N
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Description

3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid is a chemical compound that is used as an intermediate in pharmaceutical research and development . It is a type of amino acid derivative .


Synthesis Analysis

The synthesis of such compounds often involves reactions of carboxylic acids. Carboxylic acids can react with alcohols and amines to form either an ester or an amide, with water formed as a by-product . The synthesis of amines can involve reduction of nitriles or amides and nitro compounds . Amino acids can also be synthesized from various compounds in an organism’s diet or growth media .


Molecular Structure Analysis

The molecular formula of 3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid is C11H9NO5 . Amino acids, including this compound, are made up of an amino group, a carboxyl group, and a side chain or R group, all attached to the alpha carbon .


Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, they can form polymers through a nucleophilic attack by the amino group of an amino acid at the electrophilic carbonyl carbon of the carboxyl group of another amino acid . They can also react with ninhydrin, a compound used to detect ammonia and amines .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They have high melting points due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, nature of the solvent, and temperature .

Scientific Research Applications

  • Hydrogen Bond Formation : 3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid, through its 4-chlorobenzoic acid component, participates in hydrogen bonding. For instance, in a study by Xu, Kennedy, Florence, and Shankland (2004), the carboxylic acid group of 4-chlorobenzoic acid was observed to be hydrogen-bonded to a molecule of N,N-dimethylformamide, demonstrating its potential in forming hydrogen bonds in molecular structures (Xu, Kennedy, Florence, & Shankland, 2004).

  • Chemical Synthesis Applications : The compound also finds use in chemical synthesis. Dominguez, Xiao Gang, and Kirsch (2009) utilized 2-chlorobenzoic acids in the synthesis of substituted 1-acetyl-1H-indol-3-yl acetates via the Ullmann coupling with amino acids (Dominguez, Xiao Gang, & Kirsch, 2009).

  • Metal Complexes Synthesis : A study by El–Wahab (2007) on mononuclear metal complexes of organic carboxylic acid derivatives showed that derivatives of 2-amino-4-chlorobenzoic acid can be used to synthesize Schiff base ligands, which then form metal complexes with various metals, indicating their utility in coordination chemistry (El–Wahab, 2007).

  • Pharmaceutical Research : In pharmaceutical research, unusual amino acids, which can be derived from compounds like 3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid, are fundamental building blocks. Blaskovich (2016) highlighted their importance as starting materials for complex molecule synthesis and as components of peptidomimetic drugs (Blaskovich, 2016).

  • Molecular Material Synthesis : The synthesis of molecular-scale hybrids and materials also incorporates similar compounds. Yan and Wang (2007) discussed the modification of 2-chlorobenzoic acid to produce organic-inorganic molecular-based hybrid materials, showing the versatility of these compounds in material science (Yan & Wang, 2007).

properties

IUPAC Name

3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO5/c12-7-2-1-6(11(17)18)5-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)(H,17,18)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMFXHRQSIDONN-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid

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